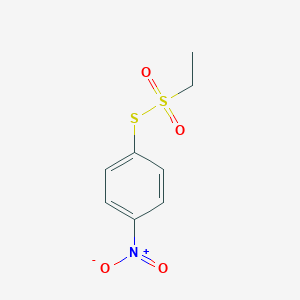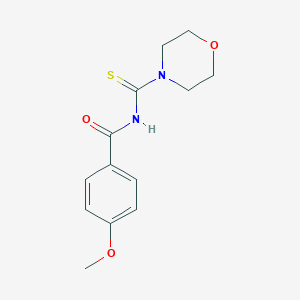
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide, commonly known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway plays a crucial role in cellular signaling and is involved in various physiological and pathological processes, including immune response, inflammation, and cancer. AG490 has been extensively studied in the scientific community due to its potential as a therapeutic agent for various diseases.
作用機序
AG490 inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases. This prevents the activation of STAT transcription factors, which are downstream targets of JAK kinases. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which can result in the inhibition of cell proliferation and induction of apoptosis. AG490 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In addition, AG490 has been shown to have immunosuppressive effects, as it inhibits the activation and proliferation of T cells.
実験室実験の利点と制限
AG490 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in the scientific community, and its mechanism of action is well understood. However, AG490 also has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of AG490. One area of research is the development of more specific JAK inhibitors that can target individual JAK kinases. Another area of research is the combination of AG490 with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the study of AG490 in animal models of disease can provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of AG490 involves the reaction of 4-methoxybenzoyl chloride with morpholine to obtain 4-methoxy-N-morpholinylbenzamide. This compound is then reacted with carbon disulfide to obtain 4-methoxy-N-(4-morpholinylcarbothioyl)benzamide. The synthesis of AG490 has been reported in several research articles and is considered a relatively straightforward process.
科学的研究の応用
AG490 has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to inhibit the JAK/STAT pathway, which is involved in various physiological and pathological processes. AG490 has been studied for its potential use in cancer therapy, as the JAK/STAT pathway is often dysregulated in cancer cells. It has also been studied for its potential use in the treatment of autoimmune and inflammatory diseases, as well as in the prevention of transplant rejection.
特性
分子式 |
C13H16N2O3S |
|---|---|
分子量 |
280.34 g/mol |
IUPAC名 |
4-methoxy-N-(morpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-4-2-10(3-5-11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19) |
InChIキー |
UFENNBDNRDJUBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



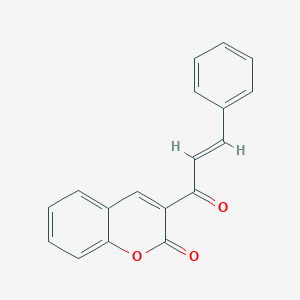
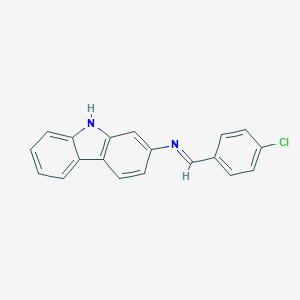
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
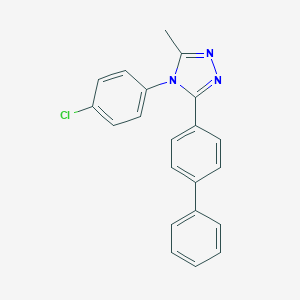
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
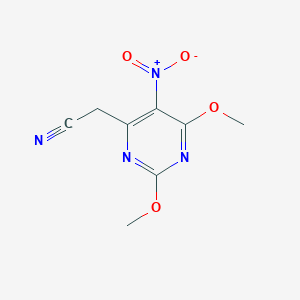
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
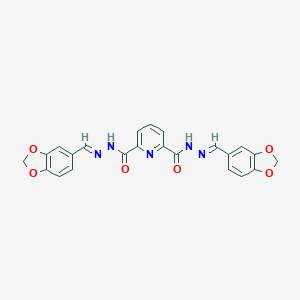
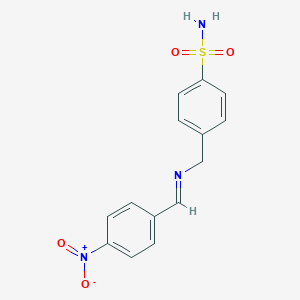
![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
